![molecular formula C20H21N3O2 B2820058 N-(3-ethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide CAS No. 1116017-21-0](/img/structure/B2820058.png)
N-(3-ethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-ethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide, also known as EPI-001, is a small molecule inhibitor of the androgen receptor (AR) that has gained significant attention in the field of cancer research. The AR is a nuclear receptor that plays a critical role in the development and progression of prostate cancer, making it an attractive target for therapeutic intervention.
Scientific Research Applications
- N-(3-ethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit specific kinases involved in cancer cell proliferation and survival. By targeting these kinases, the compound may hinder tumor growth and metastasis .
- The compound acts as a kinase inhibitor, particularly targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These receptors play crucial roles in cell signaling pathways related to cancer, angiogenesis, and inflammation. Inhibition of EGFR and VEGFR can potentially lead to therapeutic benefits .
- Studies suggest that N-(3-ethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide possesses anti-inflammatory effects. It may modulate inflammatory pathways by suppressing pro-inflammatory cytokines and enzymes. Researchers explore its potential in treating inflammatory diseases .
- Neurodegenerative disorders, such as Alzheimer’s disease, involve oxidative stress and neuroinflammation. This compound has been investigated for its neuroprotective properties. It may mitigate neuronal damage by reducing oxidative stress and inflammation in the brain .
- Preliminary studies indicate that N-(3-ethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide exhibits antiviral activity against certain viruses. Researchers explore its potential as a therapeutic agent against viral infections, including herpes simplex virus (HSV) and human cytomegalovirus (HCMV) .
- The compound’s kinase inhibitory properties extend to cardiovascular health. By targeting kinases involved in vascular remodeling and angiogenesis, it may have implications in treating cardiovascular diseases, such as atherosclerosis and restenosis .
Anticancer Activity
Kinase Inhibitor
Anti-inflammatory Properties
Neuroprotection
Antiviral Activity
Cardiovascular Applications
properties
IUPAC Name |
N-(3-ethylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-14-8-7-9-15(12-14)21-19(24)13-25-20-16-10-5-6-11-17(16)22-18(4-2)23-20/h5-12H,3-4,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXOWMDNPVNLFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.